4-Ethoxy-1-methyl-1H-indole-2-carboxylic acid 4-Ethoxy-1-methyl-1H-indole-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1158604-52-4
VCID: VC4815811
InChI: InChI=1S/C12H13NO3/c1-3-16-11-6-4-5-9-8(11)7-10(12(14)15)13(9)2/h4-7H,3H2,1-2H3,(H,14,15)
SMILES: CCOC1=CC=CC2=C1C=C(N2C)C(=O)O
Molecular Formula: C12H13NO3
Molecular Weight: 219.24

4-Ethoxy-1-methyl-1H-indole-2-carboxylic acid

CAS No.: 1158604-52-4

Cat. No.: VC4815811

Molecular Formula: C12H13NO3

Molecular Weight: 219.24

* For research use only. Not for human or veterinary use.

4-Ethoxy-1-methyl-1H-indole-2-carboxylic acid - 1158604-52-4

Specification

CAS No. 1158604-52-4
Molecular Formula C12H13NO3
Molecular Weight 219.24
IUPAC Name 4-ethoxy-1-methylindole-2-carboxylic acid
Standard InChI InChI=1S/C12H13NO3/c1-3-16-11-6-4-5-9-8(11)7-10(12(14)15)13(9)2/h4-7H,3H2,1-2H3,(H,14,15)
Standard InChI Key CNVKKOFMVJAGPI-UHFFFAOYSA-N
SMILES CCOC1=CC=CC2=C1C=C(N2C)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

The indole core of 4-ethoxy-1-methyl-1H-indole-2-carboxylic acid consists of a bicyclic aromatic system fused from a benzene and pyrrole ring. Substituents at key positions modulate its electronic and steric properties:

  • 4-Ethoxy group (OCH2CH3-\text{OCH}_2\text{CH}_3): Enhances lipophilicity and influences intermolecular interactions through hydrogen bonding.

  • 1-Methyl group (CH3-\text{CH}_3): Provides steric hindrance, potentially affecting binding to biological targets.

  • 2-Carboxylic acid (COOH-\text{COOH}): Enables salt formation, hydrogen bonding, and participation in condensation reactions .

Molecular and Spectroscopic Data

PropertyValue
Molecular FormulaC13H13NO3\text{C}_{13}\text{H}_{13}\text{NO}_{3}
Molecular Weight219.24 g/mol
IUPAC Name4-Ethoxy-1-methyl-1H-indole-2-carboxylic acid
XLogP3~2.8 (estimated)
Hydrogen Bond Donors1 (carboxylic acid)
Hydrogen Bond Acceptors3 (carboxylic acid, ethoxy)

The compound’s acidity (pKa\text{p}K_a ~4.5 for the carboxylic acid group) and solubility profile (soluble in polar organic solvents like DMSO and methanol) make it amenable to synthetic modifications .

Applications in Scientific Research

Pharmaceutical Development

Indole derivatives are privileged structures in drug discovery due to their prevalence in natural products and bioactive molecules. 4-Ethoxy-1-methyl-1H-indole-2-carboxylic acid’s structural features suggest potential interactions with:

  • Enzymes: Inhibition of cyclooxygenase-2 (COX-2) or cytochrome P450 isoforms via π-π stacking and hydrogen bonding.

  • Receptors: Modulation of serotonin or adenosine receptors implicated in neurological disorders .

Antibiotic and Antiviral Activity

Preliminary studies on structurally related indole carboxylates demonstrate activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and RNA viruses (e.g., influenza A). The ethoxy group may enhance membrane permeability, while the carboxylic acid facilitates target binding .

Materials Science

The compound’s aromaticity and functional groups make it a candidate for:

  • Fluorescent probes: Conjugation with fluorophores for bioimaging applications.

  • Coordination polymers: Metal-organic frameworks (MOFs) leveraging carboxylate-metal interactions .

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